molecular formula C13H15ClN2O2 B3363029 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 1016819-01-4

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No. B3363029
CAS RN: 1016819-01-4
M. Wt: 266.72 g/mol
InChI Key: IBYSEZLPMYLUFR-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole, also known as BCP-CMOD, is a heterocyclic compound which is used in various scientific research applications. BCP-CMOD is a versatile molecule with a wide range of applications in organic synthesis, chemical biology, and biomedical research. BCP-CMOD has been studied extensively for its ability to act as a catalyst, as a ligand, and as a drug target. BCP-CMOD is a small molecule that is easily synthesized and has a wide range of structural and functional properties.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of compounds containing both 1,2,4- and 1,3,4-oxadiazole moieties, including derivatives similar to 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole, has been explored. These compounds were synthesized and characterized by FT-IR and 1H NMR spectroscopy. However, the series did not exhibit any liquid crystalline behaviors, only showing crystal to isotropic liquid transitions (Tomi, 2012).

Ring Transformations and Molecular Structures

  • Research on the transformation of heterocycles has demonstrated the conversion of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, suggesting a methodological approach to creating compounds including the target oxadiazole (El-Abadelah et al., 1991). Additionally, the dipole moments and molecular structures of oxadiazole derivatives have been calculated, providing insight into the electronic properties of these compounds (Lutskii et al., 1970).

Antioxidant Activity

  • New 1,3,4-oxadiazoles bearing phenol moieties have been synthesized and evaluated for their antioxidant activities. Compounds within this category have shown significant free-radical scavenging ability, highlighting the potential of oxadiazole derivatives in antioxidant applications (Shakir et al., 2014).

Anticancer Evaluation

  • A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated for their anticancer activities. Certain derivatives exhibited superior activity against human cancer cell lines, demonstrating the therapeutic potential of these compounds (Polkam et al., 2021).

Optical and Electroluminescent Properties

  • The synthesis and optical properties of novel 1,3,4-oxadiazole derivatives containing an imidazole unit have been studied. These compounds exhibit specific UV–visible absorption and fluorescence emission wavelengths, indicating their suitability for optoelectronic applications (Yan et al., 2010).

properties

IUPAC Name

2-(4-butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-2-3-8-17-11-6-4-10(5-7-11)13-16-15-12(9-14)18-13/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYSEZLPMYLUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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